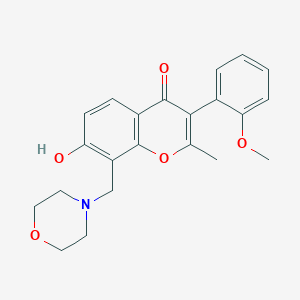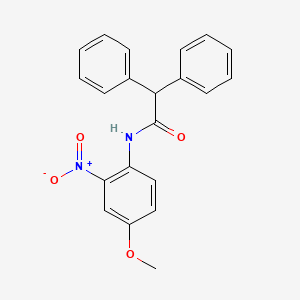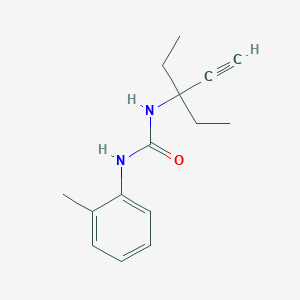
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one, also known as LY294002, is a synthetic compound that is widely used in scientific research. It belongs to the class of compounds known as PI3K inhibitors and is commonly used to study the PI3K/Akt/mTOR signaling pathway.
作用机制
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one is a potent inhibitor of PI3K, which is a key enzyme in the PI3K/Akt/mTOR signaling pathway. By inhibiting PI3K, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one prevents the activation of downstream signaling molecules, including Akt and mTOR. This ultimately leads to a reduction in cell growth, proliferation, and survival.
Biochemical and physiological effects:
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one has been shown to have a variety of biochemical and physiological effects. In cell culture studies, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one has been shown to inhibit cell growth and induce apoptosis in a variety of cancer cell lines. In animal studies, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one has been shown to inhibit tumor growth and metastasis. Additionally, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one in lab experiments is its potency and specificity. 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one is a highly potent inhibitor of PI3K and has been shown to be selective for this enzyme over other kinases. Additionally, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one is relatively easy to use and can be added directly to cell culture media or injected into animals.
One limitation of using 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one in lab experiments is its potential for off-target effects. While 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one is selective for PI3K, it may also inhibit other enzymes or signaling pathways at high concentrations. Additionally, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one may have different effects in different cell types or animal models, which can make it difficult to interpret results.
未来方向
There are a variety of future directions for research involving 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one. One area of interest is the development of more potent and selective PI3K inhibitors. Additionally, researchers are interested in studying the effects of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one in combination with other drugs or therapies. Finally, there is interest in using 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one as a tool to study the PI3K/Akt/mTOR signaling pathway in more detail, including its role in specific diseases and cellular processes.
合成方法
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one can be synthesized using a variety of methods, but the most common method involves the reaction of 2-amino-3-methylpyridine with 2-methoxybenzaldehyde to form 2-methoxy-3-(2-methylpyridin-3-yl)benzaldehyde. This intermediate is then reacted with morpholine and chloroacetyl chloride to form 8-chloro-3-(2-methoxyphenyl)-2-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-4-one. The final step involves the reaction of this intermediate with 4-hydroxycoumarin to form 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one.
科学研究应用
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one is commonly used in scientific research to study the PI3K/Akt/mTOR signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative diseases.
属性
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-14-20(15-5-3-4-6-19(15)26-2)21(25)16-7-8-18(24)17(22(16)28-14)13-23-9-11-27-12-10-23/h3-8,24H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTNKITUPCOHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-7-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5301060.png)
![rel-(4aS,8aR)-6-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5301066.png)
![2-(3-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5301075.png)
![5-amino-3-(2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-cyanovinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5301083.png)

![7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(1-piperidinyl)propyl]-2H-chromen-2-one](/img/structure/B5301105.png)
![7-(2,3-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5301120.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301123.png)

![4-(3-tert-butyl-1H-pyrazol-1-yl)-1-[(1-methylpiperidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5301133.png)
![4-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-N-(3-pyridinylmethyl)-2-pyridinecarboxamide](/img/structure/B5301144.png)
![N-(2-methoxy-1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5301145.png)